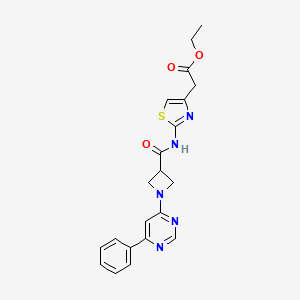

Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-2-29-19(27)8-16-12-30-21(24-16)25-20(28)15-10-26(11-15)18-9-17(22-13-23-18)14-6-4-3-5-7-14/h3-7,9,12-13,15H,2,8,10-11H2,1H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFHXQXZJJAKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and cancer. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an azetidine ring, a thiazole moiety, and a pyrimidine derivative. Its chemical formula is , indicating the presence of multiple functional groups that contribute to its biological properties.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, azetidine derivatives have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways relevant to central nervous system functions .

Anticancer Potential

The anticancer activity of similar compounds has been explored extensively. Thiazole and pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds with similar structural features can inhibit tumor growth in vitro and in vivo models .

Case Studies

- PDE Inhibition : A patent describes the synthesis of azetidine derivatives that inhibit PDE10, which is implicated in various neurological disorders such as schizophrenia. The inhibition of this enzyme leads to increased levels of cyclic nucleotides, enhancing neuronal signaling pathways .

- Antimicrobial Screening : A study on ethyl derivatives similar to the compound revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the thiazole component may enhance membrane permeability or interfere with metabolic pathways in bacteria .

- Cytotoxicity Assays : Research involving thiazole-pyrimidine hybrids demonstrated promising results against several cancer cell lines, indicating that modifications to the azetidine structure could enhance therapeutic efficacy against tumors .

Data Tables

| Activity Type | Tested Compounds | Target Organisms/Cells | Results |

|---|---|---|---|

| Antimicrobial | Ethyl derivatives | E. coli, S. aureus | Significant inhibition observed |

| Anticancer | Thiazole-pyrimidine hybrids | Various cancer cell lines | Induced apoptosis and cell cycle arrest |

| PDE Inhibition | Azetidine derivatives | Neuronal cells | Increased cAMP levels noted |

Scientific Research Applications

Synthesis of Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate

The synthesis involves multiple steps typically including the formation of the azetidine ring followed by the introduction of the thiazole and pyrimidine groups. The methods often utilize various organic solvents and reagents to achieve high yields and purity of the final product.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit anticancer properties through modulation of various signaling pathways. For instance, derivatives containing pyrimidine and thiazole rings have been studied for their ability to inhibit cancer cell proliferation. The specific compound may interact with targets involved in tumor growth and metastasis.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Such inhibition suggests potential applications in treating conditions characterized by chronic inflammation.

Analgesic Activity

In vivo studies have demonstrated that this compound exhibits analgesic effects, making it a candidate for pain management therapies. Its efficacy was assessed using standard pain models, showing significant reductions in pain scores compared to control groups.

Case Study: Synthesis and Evaluation of Analgesic Potentials

A recent study focused on synthesizing related compounds and evaluating their analgesic effects through various assays. The results indicated that compounds similar to this compound could effectively reduce pain in animal models, with observed IC50 values indicating potent activity against pain pathways .

Case Study: Anticancer Activity Assessment

Another research initiative explored the anticancer properties of pyrimidine-based compounds, revealing that those with structural similarities to this compound were effective against various cancer cell lines . The study highlighted mechanisms involving apoptosis induction and cell cycle arrest.

Conclusion and Future Directions

This compound presents promising applications in medicinal chemistry, particularly in oncology and pain management. Ongoing research is essential to fully elucidate its mechanisms of action, optimize its pharmacological profile, and explore its potential as a therapeutic agent in clinical settings.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the azetidine-3-carboxamide intermediate via coupling reactions between azetidine derivatives and activated pyrimidine intermediates.

- Step 2 : Thiazole ring construction using Hantzsch thiazole synthesis, involving α-bromoacetate derivatives and thiourea analogs.

- Step 3 : Final esterification or coupling steps under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like DMAP. Purification is achieved via silica gel column chromatography, with yields optimized by controlling reaction temperatures (60–80°C) and stoichiometric ratios .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry.

- IR Spectroscopy : Identification of functional groups (e.g., C=O, N-H stretches).

- X-ray Crystallography : For definitive structural elucidation, using software like SHELXL for refinement .

- HPLC-MS : To assess purity and molecular weight confirmation.

Q. How is the purity of intermediates and the final compound validated during synthesis?

Purity is assessed via:

- TLC Monitoring : At each synthetic step using silica-coated plates.

- Chromatographic Purification : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) .

- Melting Point Analysis : Consistency with literature data for analogous compounds .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and target interactions of this compound?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., kinase enzymes), leveraging the pyrimidine and thiazole moieties’ hydrogen-bonding potential.

- QSAR Studies : Correlate substituent effects (e.g., fluorine or trifluoromethyl groups) with activity trends observed in similar compounds .

- MD Simulations : Assess binding stability and conformational dynamics over time .

Q. What strategies resolve low yields during the azetidine-pyrimidine coupling step?

Common optimizations include:

- Catalyst Screening : Use of EDCI/HOBt or PyBOP to enhance coupling efficiency.

- Solvent Optimization : Switching from THF to DMF to improve solubility of intermediates.

- Temperature Control : Maintaining 0–5°C during acid chloride formation to minimize side reactions .

Q. How does modifying the azetidine or pyrimidine rings affect pharmacokinetics and target selectivity?

- Azetidine Modifications : Introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- Pyrimidine Substitutions : Fluorine at the 6-position (as in 6-phenylpyrimidine) improves membrane permeability and target affinity, as seen in kinase inhibitors .

- SAR Studies : Comparative assays with analogs (e.g., piperidine vs. azetidine derivatives) reveal steric and electronic influences on IC values .

Q. How are crystallographic data contradictions addressed during structural refinement?

- Twinned Data Analysis : SHELXL’s TWIN command resolves ambiguities in high-symmetry space groups.

- Disorder Modeling : Partial occupancy refinement for flexible moieties (e.g., ester groups) .

- Validation Tools : PLATON or CCDC’s Mercury to check for geometric outliers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.